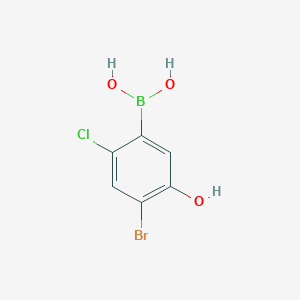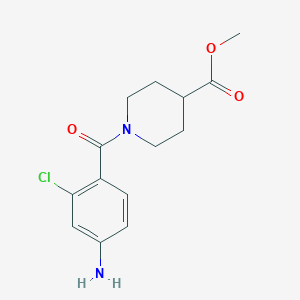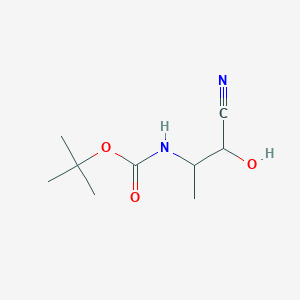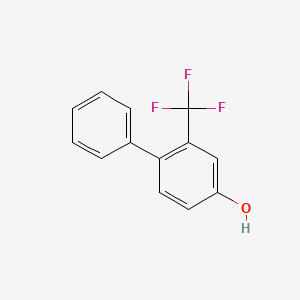![molecular formula C11H13ClN2O3 B13992742 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid CAS No. 13908-53-7](/img/structure/B13992742.png)
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid is an organic compound that features a phenyl ring substituted with a chloroethylcarbamoylamino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-aminophenylacetic acid in a suitable solvent such as dichloromethane.
- Adding 2-chloroethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl ring and acetic acid moiety.
2-Chloroethylamine: Contains the chloroethyl group but lacks the phenylacetic acid structure.
4-Aminophenylacetic acid: The precursor in the synthesis of 2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid.
Uniqueness
This compound is unique due to the presence of both the chloroethylcarbamoylamino group and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13908-53-7 |
|---|---|
Formule moléculaire |
C11H13ClN2O3 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-[4-(2-chloroethylcarbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-5-6-13-11(17)14-9-3-1-8(2-4-9)7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) |
Clé InChI |
AFIDABFWFCTLLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


